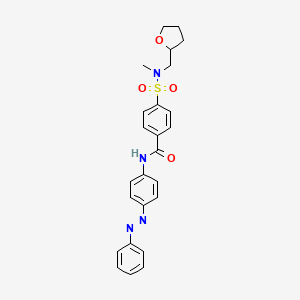
(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a complex organic compound that features a combination of sulfonamide, diazenyl, and benzamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the diazenyl group: This can be achieved by diazotization of an aniline derivative followed by coupling with a phenol or aniline.
Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.
Formation of the benzamide group: This can be done by reacting a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonamide or diazenyl groups.
Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.
Substitution: The benzamide and sulfonamide groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Compounds with similar structures are often investigated for their potential as drugs, particularly as inhibitors of enzymes or receptors.
Biological probes: It could be used in research to study biological pathways.
Industry
Materials science: The compound might be used in the development of new materials with specific properties.
作用机制
The mechanism of action for compounds like (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonamide group, for example, is known to inhibit certain enzymes by mimicking the structure of natural substrates.
相似化合物的比较
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole, which are used as antibiotics.
Diazenyl compounds: Azo dyes, which are used in various industrial applications.
Benzamides: Compounds like metoclopramide, which are used as pharmaceuticals.
Uniqueness
The unique combination of functional groups in (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide may confer specific properties that are not found in simpler compounds. This could include unique reactivity, biological activity, or physical properties.
属性
CAS 编号 |
892840-60-7 |
|---|---|
分子式 |
C25H26N4O4S |
分子量 |
478.6 g/mol |
IUPAC 名称 |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C25H26N4O4S/c1-29(18-23-8-5-17-33-23)34(31,32)24-15-9-19(10-16-24)25(30)26-20-11-13-22(14-12-20)28-27-21-6-3-2-4-7-21/h2-4,6-7,9-16,23H,5,8,17-18H2,1H3,(H,26,30) |
InChI 键 |
CXXKWBGGCXDKFD-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















